1-(1,3-Dioxolan-2-yl)heptadecan-4-one
Description
1-(1,3-Dioxolan-2-yl)heptadecan-4-one is a ketone derivative featuring a 17-carbon chain (heptadecan-4-one) with a 1,3-dioxolane ring attached at the first position. The dioxolane moiety, a five-membered cyclic ether with two oxygen atoms, confers unique chemical stability and reactivity, often used in organic synthesis as a protecting group for ketones or aldehydes .
Properties
Molecular Formula |
C20H38O3 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)heptadecan-4-one |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19(21)15-13-16-20-22-17-18-23-20/h20H,2-18H2,1H3 |
InChI Key |
QMHLLZINPVBRRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCC1OCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Dioxolan-2-yl)heptadecan-4-one can be synthesized through the reaction of heptadecan-4-one with 1,3-dioxolane under acidic conditions . The reaction typically involves the use of a strong acid catalyst such as p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dioxolan-2-yl)heptadecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)heptadecan-4-one is used in scientific research for:
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxolan-2-yl)heptadecan-4-one involves its ability to interact with various molecular targets. The dioxolane ring can act as a protecting group for ketones, allowing for selective reactions at other functional groups. Additionally, the compound can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Routes: While dioxolane rings are commonly formed via diol cyclization (e.g., ), the heptadecan chain in the target compound may necessitate novel methods for chain elongation .
- Biological Activity : Unlike triazole derivatives (), the target compound’s bioactivity remains unexplored, presenting opportunities for pharmacological studies.
- Thermal Stability : The long alkyl chain may enhance thermal stability compared to smaller dioxolane derivatives, a hypothesis requiring experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
